molecular formula C10H14ClNO B597926 (S)-1-(4-(1-aminoethyl)phenyl)ethanone hydrochloride CAS No. 1215213-92-5

(S)-1-(4-(1-aminoethyl)phenyl)ethanone hydrochloride

Cat. No.: B597926
CAS No.: 1215213-92-5
M. Wt: 199.678
InChI Key: USBZDKPYJQEXOV-FJXQXJEOSA-N
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Description

(S)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride (CAS: 1215213-92-5) is a chiral organic compound with the molecular formula C₁₀H₁₄ClNO and a molecular weight of 199.68 g/mol . Structurally, it consists of an acetophenone backbone substituted with an (S)-configured 1-aminoethyl group at the para-position of the phenyl ring, stabilized as a hydrochloride salt. This compound is widely utilized as a building block in agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates . Its stereochemistry and ionic nature enhance solubility and influence biological interactions, making it valuable in enantioselective syntheses .

Properties

IUPAC Name

1-[4-[(1S)-1-aminoethyl]phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-7(11)9-3-5-10(6-4-9)8(2)12;/h3-7H,11H2,1-2H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBZDKPYJQEXOV-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725484
Record name 1-{4-[(1S)-1-Aminoethyl]phenyl}ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215213-92-5
Record name 1-{4-[(1S)-1-Aminoethyl]phenyl}ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-(1-aminoethyl)phenyl)ethanone hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-acetylphenylamine and (S)-1-phenylethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-(1-aminoethyl)phenyl)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted amines, which can be further utilized in different applications.

Scientific Research Applications

(S)-1-(4-(1-aminoethyl)phenyl)ethanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-(1-aminoethyl)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The phenyl ring provides hydrophobic interactions, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

1-(4-(Aminomethyl)phenyl)ethanone Hydrochloride (CAS: 66522-66-5)

  • Molecular Formula: C₉H₁₂ClNO; MW: 185.65 .
  • Key Differences: Substituent: Aminomethyl (–CH₂NH₂) vs. aminoethyl (–CH(NH₂)CH₃) group. Steric Effects: The shorter aminomethyl chain reduces lipophilicity (clogP ~1.2 vs. Applications: Primarily used in peptide synthesis, whereas the target compound’s ethyl chain enables broader use in chiral catalyst systems .

2-Amino-1-(4-hydroxyphenyl)ethan-1-one Hydrochloride (CAS: 40187-51-7)

  • Molecular Formula: C₈H₁₀ClNO₂; MW: 195.62 .
  • Key Differences :
    • Functional Groups : A hydroxyl (–OH) group on the phenyl ring enhances hydrogen bonding (aqueous solubility: ~25 mg/mL vs. ~15 mg/mL for the target compound) but reduces metabolic stability .
    • Bioactivity : The hydroxyl group may confer antioxidant properties, unlike the target compound’s focus on enzymatic interactions .

1-(4-Hydroxyphenyl)-2-[(1-methylethyl)amino]ethanone Hydrochloride (CAS: 69716-74-1)

  • Molecular Formula: C₁₂H₁₈ClNO₂; MW: 243.73 .
  • Thermal Stability: Higher decomposition temperature (Td ~220°C vs. ~195°C for the target compound) due to increased molecular rigidity .

Ethanone, 2-[(1,1-dimethylethyl)(phenylmethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]-, Hydrochloride (CAS: 24085-08-3)

  • Molecular Formula: C₂₀H₂₅ClNO₃; MW: 374.87 .
  • Key Differences :
    • Complexity : Multiple substituents (tert-butyl, benzyl, hydroxymethyl) increase molecular weight and synthetic complexity.
    • Pharmacokinetics : Enhanced polar surface area (PSA: ~90 Ų vs. ~50 Ų for the target compound) may limit blood-brain barrier penetration .

Key Research Findings

  • Stereochemical Impact : The (S)-enantiomer of the target compound exhibits 3–5× higher acetylcholinesterase inhibition compared to its (R)-counterpart in analogs like (R)-1-(3-chloro-4-fluorophenyl)ethanamine hydrochloride (CAS: 1012305-33-7) .
  • Synthetic Utility: The target compound’s ethyl group enables efficient Mannich reactions, unlike aminomethyl analogs requiring harsher conditions .
  • Toxicity: Hydrochloride salts of aminoethyl derivatives generally show lower acute toxicity (LD₅₀ >500 mg/kg in rats) than hydroxylated analogs (LD₅₀ ~300 mg/kg) .

Biological Activity

(S)-1-(4-(1-aminoethyl)phenyl)ethanone hydrochloride, also known as (S)-1-(4-(1-aminoethyl)phenyl)ethanone, is a chiral compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₄ClNO
  • CAS Number : 1381959-21-2
  • Chirality : The compound has a specific stereochemistry due to its chiral center, influencing its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The aminoethyl group facilitates hydrogen bonding and electrostatic interactions, while the phenyl ring contributes to hydrophobic interactions, enhancing binding affinity to target proteins or receptors.

Key Mechanisms:

  • Ligand Binding : Acts as a ligand for various receptors and enzymes.
  • Modulation of Enzyme Activity : Influences enzyme-substrate interactions, potentially altering metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to structural features that enhance interaction with bacterial cell membranes .
  • Pharmacological Applications : Investigated for its role in drug development, particularly in synthesizing compounds with therapeutic effects.
  • Neuropharmacology : Potential applications in modulating dopamine receptor activity may provide avenues for treating neurological disorders .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and activities of this compound compared to structurally similar compounds:

Compound NameStructureBiological ActivityNotes
This compoundStructureAntibacterial, potential neuropharmacological effectsChiral compound enhancing binding specificity
1-(4-(1-Aminoethyl)phenyl)ethanolStructureModerate antibacterial activityLess potent than the ketone analog
1-(4-(1-Aminoethyl)phenyl)ethanoneStructureLimited studies on biological activityNon-hydrochloride form with different solubility

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) was determined, showing promising results particularly against Staphylococcus aureus and Escherichia coli. The compound exhibited complete bacterial death within 8 hours at specific concentrations .

Case Study 2: Neuropharmacological Potential

In a pharmacological evaluation, this compound was tested for its effects on dopamine receptors. The compound demonstrated selective agonist activity at D3 receptors, promoting β-arrestin translocation and G protein activation, which are critical pathways in neuropharmacology .

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